1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF3NO2. It is a derivative of benzene, characterized by the presence of bromine, methyl, nitro, and trifluoromethyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Bromination: The bromine atom can be introduced via electrophilic aromatic substitution using bromine in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods: Industrially, the compound can be synthesized through a multi-step process involving the nitration of 2-methyl-5-(trifluoromethyl)benzene followed by bromination under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 2-methyl-3-nitro-5-(trifluoromethyl)benzoic acid.
Reduction: 1-amino-2-methyl-3-nitro-5-(trifluoromethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
Target of Action
Compounds like 1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene, which contain a benzene ring, can undergo electrophilic aromatic substitution reactions . The bromine, nitro, and trifluoromethyl groups are all potential sites for these reactions.
Mode of Action
In an electrophilic aromatic substitution reaction, an electrophile replaces one of the hydrogen atoms on the benzene ring . The specific mode of action would depend on the nature of the electrophile and the specific site of reaction.
Scientific Research Applications
1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition due to its structural similarity to certain biological molecules.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
- 1-Bromo-3-methyl-2-nitro-5-(trifluoromethyl)benzene
- 1-Bromo-2-methyl-4-nitro-5-(trifluoromethyl)benzene
- 1-Bromo-2-methyl-3-nitro-4-(trifluoromethyl)benzene
Uniqueness: 1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which affects its reactivity and applications. The presence of both electron-withdrawing (nitro and trifluoromethyl) and electron-donating (methyl) groups on the benzene ring creates a compound with distinct chemical properties.
Properties
IUPAC Name |
1-bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-4-6(9)2-5(8(10,11)12)3-7(4)13(14)15/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPBXYJIVKCICH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646805 |
Source
|
Record name | 1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239079-89-1 |
Source
|
Record name | 1-Bromo-2-methyl-3-nitro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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